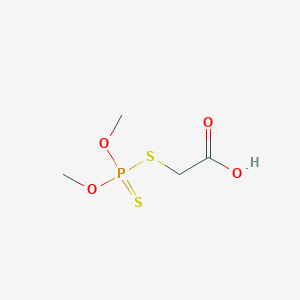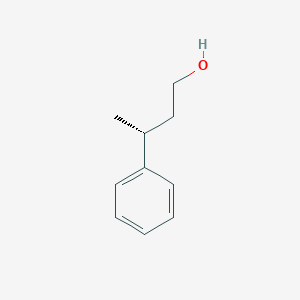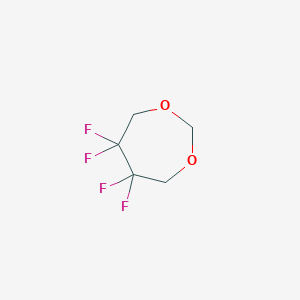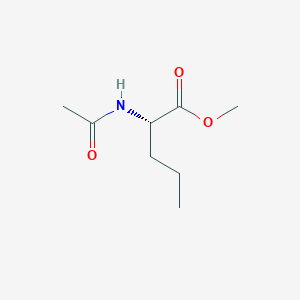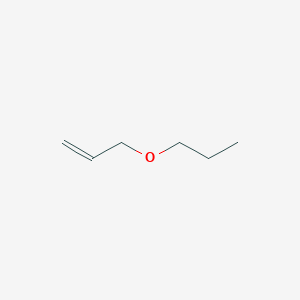
Manganese(III) oxide
説明
Manganese(III) oxide is a chemical compound with the formula Mn2O3. It is a brown or black solid that is made by heating manganese (IV) oxide to a temperature lower than 800 °C . It is also a black, lustrous powder, sometimes tinged brown, and very hard . It is used to produce ceramic magnets and semiconductors .
Synthesis Analysis
Manganese oxide can be synthesized through the oxidation of Mn2+, MnO4− reduction, reduction reactions among Mn2+ and MnO4−, or direct phase transformations depart from other manganese oxides . The synthesis process used to obtain it largely affects its physicochemical properties .Molecular Structure Analysis
Manganese(III) oxide has a molecular formula of Mn2O3 . It does not adopt the corundum (Al2O3) structure. Two forms are generally recognized, α-Mn2O3 and γ-Mn2O3 . The α-Mn2O3 has the cubic bixbyite structure .Chemical Reactions Analysis
Manganese(III) oxide is formed by the redox reaction in an alkaline cell: 2 MnO2 + Zn → Mn2O3 + ZnO . It should not be confused with MnOOH manganese (III) oxyhydroxide .Physical And Chemical Properties Analysis
Manganese(III) oxide is a black, lustrous powder, sometimes tinged brown. It decomposes at 1080℃. It is soluble in cold hydrochloric acid; not soluble in nitric acid (decomposes), hot sulfuric acid; insoluble in water .科学的研究の応用
Advanced Oxidation Processes
Manganese(III) oxide plays a key role in promoting sulfate radical-based advanced oxidation processes (SR-AOPs). It is used as a catalyst to activate peroxymonosulfate (PMS) and peroxydisulfate (PDS) in water . The activation mechanisms of PMS and PDS are different. For example, both radical (such as sulfate and hydroxyl radical) and non-radical (singlet oxygen) were generated by Manganese(III) oxide activated PMS .
Electrode Materials for Li-ion Batteries
Manganese(III) oxide and its composites have been highlighted for their applications in Li-ion batteries as electrode materials . This is due to their environmentally friendly nature and various oxidation states .
Electrode Materials for Supercapacitors
In addition to Li-ion batteries, Manganese(III) oxide is also used as an electrode material in supercapacitors . This is because of its high electrochemical activity and capacity .
Catalysis
Manganese(III) oxide is widely used in catalysis due to its structural flexibility . It can facilitate various chemical reactions, enhancing their efficiency and selectivity .
Ion Exchange
Manganese(III) oxide is used in ion exchange processes . It can selectively absorb certain ions from a solution, making it useful in water treatment and other applications .
Biosensors
Due to its unique chemical and physical properties, Manganese(III) oxide is used in the development of biosensors . These devices can detect specific biological molecules, providing important information for medical diagnosis and research .
Production of Ceramics and Glass
In the chemical field, Manganese(III) oxide is used in the production of ceramics and glass . It can influence the color and other properties of these materials .
Battery Manufacturing
Manganese(III) oxide is used in the battery field for the manufacturing of lithium-ion batteries . It can improve the performance and lifespan of these batteries .
作用機序
Target of Action
Manganese(III) oxide, also known as dimanganese trioxide, is a chemical compound with the formula Mn2O3 . It primarily targets various chemical reactions, acting as a catalyst. For instance, it has been found to facilitate the oxidation of methane and carbon monoxide, the decomposition of NO, the reduction of nitrobenzene, and the catalytic combustion of organic compounds .
Mode of Action
Manganese(III) oxide interacts with its targets through redox reactions. For example, in an alkaline cell, Manganese(III) oxide is formed by the redox reaction: 2 MnO2 + Zn → Mn2O3 + ZnO . It’s also known to be involved in the oxidation of Mn II salts or reduction of MnO2 .
Biochemical Pathways
Manganese(III) oxide affects various biochemical pathways. It plays a key role in promoting sulfate radical-based advanced oxidation processes (SR-AOPs). The crystal structures of different Mn(III) (oxyhydr)oxides, such as α-Mn2O3, γ-MnOOH, and Mn3O4, are involved in these processes . The activation mechanisms of peroxymonosulfate (PMS) and peroxydisulfate (PDS) in water are also influenced by Mn(III) (oxyhydr)oxide .
Pharmacokinetics
A study on a related compound, manganese(iii) meso-tetra [3- (2- (2-methoxy)-ethoxy) ethoxy] phenyl porphyrin chloride, a novel superoxide dismutase mimic, showed that it can be rapidly distributed to tissues after intravenous administration .
Result of Action
The result of Manganese(III) oxide’s action is the facilitation of various chemical reactions. As a catalyst, it speeds up these reactions without being consumed in the process. For instance, it aids in the oxidation of methane and carbon monoxide, the decomposition of NO, and the reduction of nitrobenzene .
Action Environment
The action of Manganese(III) oxide is influenced by environmental factors such as temperature and pH. For example, heating MnO2 in air at below 800 °C produces α-Mn2O3, while higher temperatures produce Mn3O4 . Moreover, the presence of small amounts of Fe3+ has been found to stabilize the structure of Mn2O3 .
Safety and Hazards
将来の方向性
Manganese(III) oxide has been broadly studied at present for the removal of heavy metal ions of model water or wastewater due to its features, such as due to its nano-metric particle size, geometric shape of the particles, crystal structure, high specific surface area, and specificity . It has a high potential to degrade organic molecules through abiotic and microbially mediated oxidation and to stabilize organic molecules, at least temporarily, through organo-mineral associations .
特性
IUPAC Name |
oxo(oxomanganiooxy)manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mn.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYXPJBPASPPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mn]O[Mn]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn2O3 | |
| Record name | manganese(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.874 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Black solid, insoluble in water; [Merck Index] | |
| Record name | Manganese oxide (Mn2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Manganese(III) oxide | |
CAS RN |
1317-34-6 | |
| Record name | Manganese sesquioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese oxide (Mn2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimanganese trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of manganese(III) oxide?
A1: The molecular formula of manganese(III) oxide is Mn2O3. Its molecular weight is 157.87 g/mol. [] [https://www.semanticscholar.org/paper/0b46f4176aafb500ed9607ba3e40330d4fdb3636]
Q2: What spectroscopic techniques are helpful in characterizing manganese(III) oxide?
A2: Several spectroscopic techniques can be used to characterize manganese(III) oxide, including:
- X-ray powder diffraction (XRD): This technique identifies the crystalline phases present in the sample and provides information about its crystal structure. [, , , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33, https://www.semanticscholar.org/paper/0fce317729a6ca4ab8c8eafa1cdc07442cd98179]
- Infrared spectroscopy (IR): This method identifies functional groups present in the sample, such as metal-oxygen bonds. It can also provide information about the adsorption of molecules on the surface of the oxide. [, , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33]
- Electron spectroscopy: Techniques like X-ray photoelectron spectroscopy (XPS) can determine the oxidation state of manganese in the sample and provide information about its surface composition. [] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da]
- Scanning electron microscopy (SEM): This technique provides images of the sample's surface morphology, revealing details about its shape, size, and texture. [, , , ] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/c67b55a23eab5c6fe2c1b2f95743f42d12bb6a53, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33]
Q3: Manganese(III) oxide acts as a catalyst in various reactions. Could you elaborate on some of them and their mechanisms?
A3: Manganese(III) oxide exhibits catalytic activity in a variety of reactions, including:
- Oxidation of hydrocarbons: Studies demonstrate its ability to catalyze the oxidation of ethane by nitrous oxide and oxygen. The proposed mechanism involves the interaction of adsorbed species, likely radical species, on the catalyst surface, with both ethane and the oxidizing gas participating in subsequent steps. [, , ] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da, https://www.semanticscholar.org/paper/fbbecfada0598608758f6b628d0bb19272594a37, https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]
- Oxidation of carbon monoxide: Research indicates that manganese(III) oxide, in conjunction with palladium, exhibits cooperative action in catalyzing the oxidation of carbon monoxide. This process involves oxygen incorporation through manganese(III) oxide, followed by palladium withdrawing the oxygen. The adsorbed carbon monoxide on palladium undergoes oxidation to form carbon dioxide, which then migrates to the manganese(III) oxide surface and desorbs. [] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f]
- Decomposition of nitric oxide: Manganese(III) oxide catalyzes the reaction between ethane and nitric oxide, yielding nitrogen, carbon dioxide, nitrous oxide, and water. The mechanism is thought to be complex, potentially involving surface nitrate intermediates. [] [https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3]
- Oxygen evolution reaction: Calcium manganese(III) oxides, with compositions and structures mimicking the active site of photosystem II, display promising catalytic activity for water oxidation to molecular oxygen. [, ] [https://www.semanticscholar.org/paper/161806d2f8fa92bf582e2306001aecc3da5219c8, https://www.semanticscholar.org/paper/043c3e2de98033520a69f1582189a7d26d6139a1]
Q4: How does the catalytic activity of manganese(III) oxide compare to other transition metal oxides?
A4: In the context of 1-butene oxidation by nitrous oxide, the catalytic activity of various transition metal oxides follows this order: CuO > Fe2O3 > NiO > Mn2O3 > Cr2O3 > TiO2 > Sc2O3 > SnO > ZnO > V2O5 > Al2O3. This suggests that copper(II) oxide exhibits the highest activity, while manganese(III) oxide falls somewhere in the middle of the series. [] [https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]
Q5: What are some potential applications of manganese(III) oxide's catalytic properties?
A5: The catalytic properties of manganese(III) oxide make it potentially valuable in a range of applications such as:
- Environmental remediation: Its ability to catalyze the oxidation of hydrocarbons and carbon monoxide could be harnessed for removing these pollutants from exhaust gases. [, , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/fbbecfada0598608758f6b628d0bb19272594a37, https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]
- Chemical synthesis: Its ability to mediate organic reactions, such as the formation of tetrahydrofuran derivatives and the acetonylation of alkenes, highlights its potential as a catalyst in organic synthesis. [] [https://www.semanticscholar.org/paper/433bd7a2e92504676d22c07e4f005f3e5217df9c]
- Energy production and storage: Its role in catalyzing the oxygen evolution reaction is critical for developing efficient energy storage and conversion devices, such as fuel cells and electrolyzers. [, ] [https://www.semanticscholar.org/paper/161806d2f8fa92bf582e2306001aecc3da5219c8, https://www.semanticscholar.org/paper/043c3e2de98033520a69f1582189a7d26d6139a1]
Q6: How does manganese(III) oxide behave under different environmental conditions, particularly in water treatment?
A6: Manganese(III) oxide plays a significant role in the removal of dissolved manganese in water treatment clarification processes. It acts as an adsorbent for manganese(II) ions, and this adsorption is influenced by factors such as pH, iron and manganese concentrations, and ionic strength. At higher pH levels, adsorbed manganese on the iron(III) oxide surface undergoes oxidation, potentially forming manganese(III) oxide. [] [https://www.semanticscholar.org/paper/1a2e6a2c95bf1d6442ab33c2e890da4a98f2dd5a]
Q7: What is the role of manganese(III) oxide in passive remediation systems for metal-polluted water?
A7: Caustic magnesia (magnesium oxide) reacts with water to form magnesium hydroxide, raising the pH. This facilitates the precipitation of metals like zinc, lead, and copper as hydroxides or hydroxysulfates. In this environment, manganese(II) undergoes oxidation and precipitates as manganese(III) oxide, effectively removing it from the water. [] [https://www.semanticscholar.org/paper/487d3fb0982a55f84b2b3d73293b7a7b9c43351e]
Q8: How is manganese(III) oxide used in analytical chemistry?
A8: Manganese(III) oxide finds application in analytical chemistry for the determination of dissolved inorganic carbon (DIC) in seawater. It acts as an electroactive material in electrodes for electrolytic acidification, offering a reagentless method for pH modification in in situ ocean analysis. [] [https://www.semanticscholar.org/paper/337b8148ed7eb555d53a082c9fc32a34c1210870]
Q9: What is the role of manganese(III) oxide in the development of novel materials for electrochemical applications?
A9: Manganese(III) oxide has been explored in various electrochemical applications:
- Electrochemical synthesis: It shows potential as a catalyst for the anodic generation of hydrogen peroxide during water oxidation. [] [https://www.semanticscholar.org/paper/5c16072bb2724f38b660d39cddb7505f30721789]
- Electrode material: In conjunction with silver nanofibers, it facilitates direct electron transfer of hemoglobin, paving the way for sensitive biosensor development. [] [https://www.semanticscholar.org/paper/535389b2085adcc7d948cc2366601d92103f2a89]
Q10: What are the environmental considerations related to the use and disposal of manganese(III) oxide?
A10: While manganese is an essential micronutrient, excessive manganese exposure can be harmful. Research is needed to fully understand the environmental impact and degradation pathways of manganese(III) oxide, especially in the context of its applications in water treatment and other fields. Implementing responsible waste management and exploring recycling strategies for manganese(III) oxide are crucial for minimizing potential environmental risks. [] [https://www.semanticscholar.org/paper/5ee821a06757bd8b3d21eeed70a212ed08e87faf]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




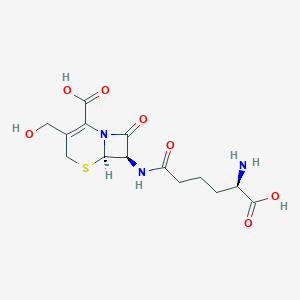
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
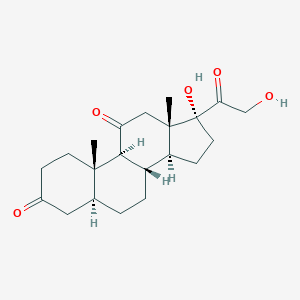
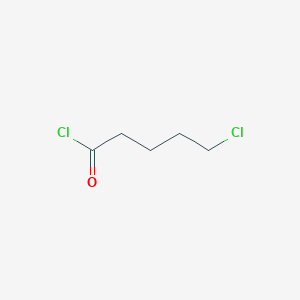
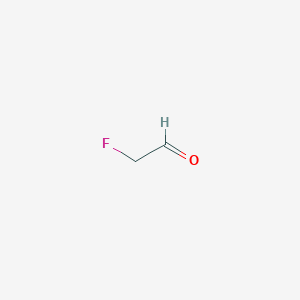
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
